Pyridine acetate
Overview
Description
Pyridine acetate is a compound with the molecular formula C7H9NO2. It has an average mass of 139.152 Da and a monoisotopic mass of 139.063324 Da .
Synthesis Analysis
Pyridine derivatives are synthesized through various methods. Some of the methods include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Other methods involve the use of nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .
Molecular Structure Analysis
The molecular structure of Pyridine acetate consists of a pyridine ring attached to an acetate group . The structure can be further analyzed using various techniques such as X-ray diffraction .
Chemical Reactions Analysis
Pyridine derivatives, including Pyridine acetate, have been found to undergo various chemical reactions. These include reduction-oxidation mechanisms of hydrogenated pyridine derivatives combining analytical and preparative electrochemical methods .
Scientific Research Applications
Photocatalytic Degradation : Pyridine is a crucial component in many pesticides. It has been found to be rapidly eliminated in water through photocatalytic degradation over TiO2, leading to various aliphatic intermediates and eventual mineralization into ammonium ions. This process demonstrates the potential of pyridine in environmental remediation applications (Maillard-Dupuy et al., 1994).
Acetylation Reactions : Acetic anhydride–pyridine over basic alumina has been used effectively for the acetylation of hydroxy, thiol, and amino groups in solvent-free conditions under microwave irradiation. This highlights pyridine's role in facilitating efficient chemical reactions (Paul et al., 2002).
C-H Acetoxylation in Catalysis : Pyridine ligands significantly impact the palladium-catalyzed C-H acetoxylation of benzene. Different catalysts involving pyridine demonstrate varied efficacy and mechanisms, emphasizing pyridine's role in catalysis (Cook & Sanford, 2015).
Drug Design : Pyridine-based ring systems are extensively used in drug design due to their effect on pharmacological activity. They form the backbone of various therapeutic agents, highlighting their significant role in pharmaceuticals (Ling et al., 2021).
Fluorescent Probes : Imidazo[1,5-a]pyridine derivatives have been synthesized and used as fluorescent probes in liposome models. Their compact shape and photophysical properties make them suitable for studying membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health (Renno et al., 2022).
Biological Applications : Pyridines find applications in medicinal drugs and agricultural products. 2-Acetylpyridine, for example, is used as a chemical intermediate in various industries and as a food additive for flavor enhancement (Ali, 2012).
Safety And Hazards
Pyridine and its derivatives, including Pyridine acetate, can cause irritation of the eyes, nose, and throat if inhaled. They may also lead to vomiting, headache, and dizziness. Ingestion can cause sickness, abdominal pain, and diarrhea . It is recommended to use personal protective equipment when handling these compounds .
Future Directions
properties
IUPAC Name |
acetic acid;pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h1-5H;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYKZAARZMMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063719 | |
Record name | Pyridinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium acetate | |
CAS RN |
5153-63-9 | |
Record name | Pyridinium acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5153-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, compd. with pyridine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, compd. with pyridine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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